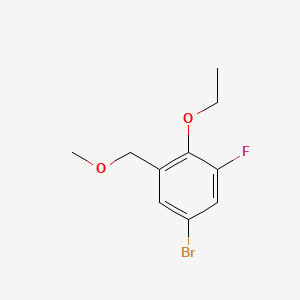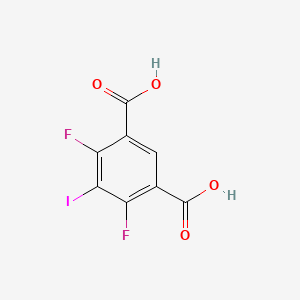
2,3-Dibromo-5-(tert-butyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-5-(tert-butyl)aniline: is an organic compound with the molecular formula C10H13Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 3rd positions, and a tert-butyl group is substituted at the 5th position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-(tert-butyl)aniline typically involves the bromination of 5-(tert-butyl)aniline. The reaction is carried out by treating 5-(tert-butyl)aniline with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2nd and 3rd positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-5-(tert-butyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted aniline derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dehalogenated aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 2,3-Dibromo-5-(tert-butyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated anilines on biological systems. It is also used in the development of bioactive molecules and as a probe in biochemical assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts desirable properties to the final products, such as enhanced stability and colorfastness .
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-5-(tert-butyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl group influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-tert-butylaniline: Similar structure with bromine atoms at the 2nd and 6th positions.
2-tert-Butylaniline: Lacks bromine atoms, only has a tert-butyl group at the 2nd position.
3,5-Dibromoaniline: Lacks the tert-butyl group, only has bromine atoms at the 3rd and 5th positions
Uniqueness: 2,3-Dibromo-5-(tert-butyl)aniline is unique due to the specific positioning of the bromine atoms and the tert-butyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The combination of bromine atoms and a bulky tert-butyl group can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C10H13Br2N |
|---|---|
Poids moléculaire |
307.02 g/mol |
Nom IUPAC |
2,3-dibromo-5-tert-butylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)6-4-7(11)9(12)8(13)5-6/h4-5H,13H2,1-3H3 |
Clé InChI |
ZSVVVPAMKKRFPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


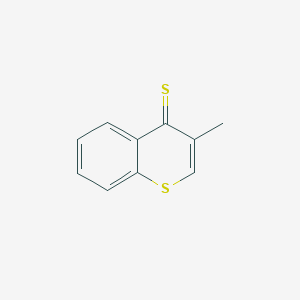
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
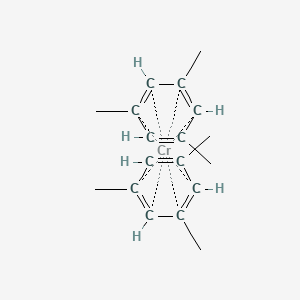
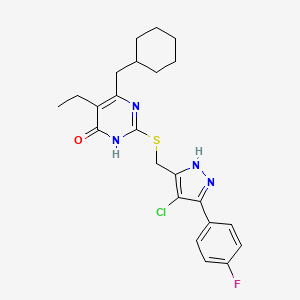
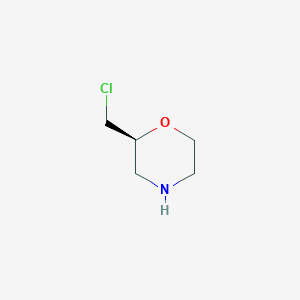
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
